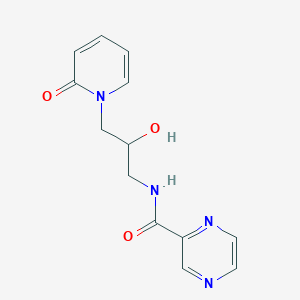

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide, also known as HPPCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPPCP is a pyrazine derivative that is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Potential

- Enaminones as Precursors for Antitumor and Antimicrobial Agents : Enaminones were used to synthesize substituted pyridine derivatives with potential antitumor and antimicrobial activities (Riyadh, 2011).

- Antimycobacterial Activity of Substituted Isosteres : Substituted isosteres of pyridine and pyrazinecarboxylic acids were synthesized and showed antimycobacterial activity against Mycobacterium tuberculosis. These compounds were designed to improve cellular permeability and transform into active species upon cell entry (Gezginci, Martin, & Franzblau, 1998).

- Synthesis of Pyrazolo[3,4-d]pyrimidines : A study focused on synthesizing pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, by reacting various α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines (Hildick & Shaw, 1971).

Chemical Reactions and Synthesis Techniques

- Synthesis of 2,3-Dihydropyrrolizines : Weinreb 3-(pyrrolidin-2-ylidene)propionamides were utilized for synthesizing 2,3-dihydropyrrolizines, a process involving the reaction of the carboxamide group with organometallic compounds (Calvo, González-Ortega, & Sañudo, 2002).

- Electrochemical Degradation of Pyrazine Antiviral Drugs : A study on the oxidative degradation of pyrazine antiviral drugs by electrogenerated superoxide radical anion, demonstrating the potential for controlled chemical modification of pyrazine structures (Nakayama & Honda, 2021).

Spectroscopy and Complexation Studies

- Spectroscopic Studies of Metal Complexes : Synthesis and analysis of metal (II) complexes of pyrazine-2-carboxylic acid derivative, involving aminolysis and spectroscopic characterization (Nzikayel, Ij, & Ec, 2017).

Biomedical Applications

- Use as Fluorescent Tracer Agents : Hydrophilic pyrazine-bis(carboxamides) were evaluated for use as fluorescent glomerular filtration rate tracer agents, showing promising results in in vitro and in vivo studies (Rajagopalan et al., 2011).

Propiedades

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-10(9-17-6-2-1-3-12(17)19)7-16-13(20)11-8-14-4-5-15-11/h1-6,8,10,18H,7,9H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZQCVJFQULZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=NC=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2407621.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)

![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)